![molecular formula C29H28FN5O B12395902 (R)-(3-Aminopiperidin-1-yl)(2-(1-(4-fluorobenzyl)-1H-indol-2-yl)-3-methylimidazo[1,2-a]pyridin-7-yl)methanone CAS No. 2308504-22-3](/img/structure/B12395902.png)
(R)-(3-Aminopiperidin-1-yl)(2-(1-(4-fluorobenzyl)-1H-indol-2-yl)-3-methylimidazo[1,2-a]pyridin-7-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
JBI-589 is a novel selective inhibitor of peptidylarginine deiminase 4 (PAD4), an enzyme that plays a crucial role in the formation of neutrophil extracellular traps (NETs). This compound has shown significant potential in activating antitumor immune responses and delaying tumor progression .
准备方法
The synthesis of JBI-589 involves a series of chemical reactions designed to achieve high selectivity and potency against PAD4. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound exhibits excellent oral bioavailability, making it a promising candidate for clinical applications .
化学反应分析
JBI-589 primarily undergoes pharmacological inhibition reactions. It is a non-covalent inhibitor that selectively targets PAD4 without affecting other human PAD enzymes, even at high concentrations . The compound reduces the expression of CXCR2 and blocks neutrophil chemotaxis, which are critical for its antitumor effects .
科学研究应用
JBI-589 has been extensively studied for its applications in cancer research. It has been shown to reduce primary tumor growth and lung metastasis in mouse tumor models. Additionally, it enhances the effects of immune checkpoint inhibitors, such as anti-CTLA-4 and anti-PD-1 antibodies . The compound’s ability to modulate the immune response makes it a valuable tool in the development of new cancer therapies .
作用机制
The mechanism of action of JBI-589 involves the selective inhibition of PAD4, which leads to a reduction in the formation of neutrophil extracellular traps (NETs). By blocking PAD4, JBI-589 decreases the expression of CXCR2 and inhibits neutrophil chemotaxis. This results in the suppression of tumor growth and metastasis, as well as the enhancement of antitumor immune responses .
相似化合物的比较
JBI-589 is unique in its high selectivity for PAD4. Other PAD inhibitors, such as Cl-amidine and BB-Cl-amidine, do not exhibit the same level of selectivity and may affect multiple PAD enzymes. This specificity makes JBI-589 a more targeted and potentially safer option for therapeutic use .
Similar Compounds::- Cl-amidine
- BB-Cl-amidine
JBI-589 stands out due to its non-covalent binding and high selectivity for PAD4, which are critical for its effectiveness and safety profile.
属性
CAS 编号 |
2308504-22-3 |
|---|---|
分子式 |
C29H28FN5O |
分子量 |
481.6 g/mol |
IUPAC 名称 |
[(3R)-3-aminopiperidin-1-yl]-[2-[1-[(4-fluorophenyl)methyl]indol-2-yl]-3-methylimidazo[1,2-a]pyridin-7-yl]methanone |
InChI |
InChI=1S/C29H28FN5O/c1-19-28(32-27-16-22(12-14-34(19)27)29(36)33-13-4-6-24(31)18-33)26-15-21-5-2-3-7-25(21)35(26)17-20-8-10-23(30)11-9-20/h2-3,5,7-12,14-16,24H,4,6,13,17-18,31H2,1H3/t24-/m1/s1 |
InChI 键 |
DUVCPNSLXBKGOK-XMMPIXPASA-N |
手性 SMILES |
CC1=C(N=C2N1C=CC(=C2)C(=O)N3CCC[C@H](C3)N)C4=CC5=CC=CC=C5N4CC6=CC=C(C=C6)F |
规范 SMILES |
CC1=C(N=C2N1C=CC(=C2)C(=O)N3CCCC(C3)N)C4=CC5=CC=CC=C5N4CC6=CC=C(C=C6)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



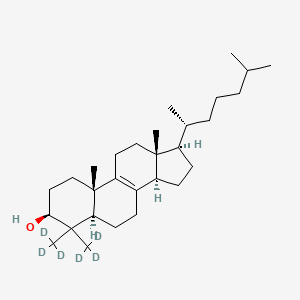
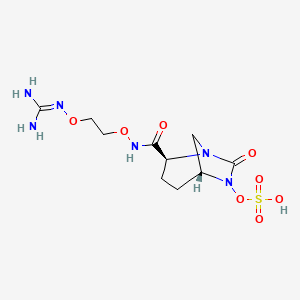
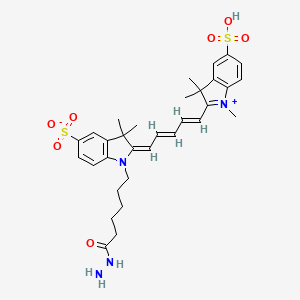

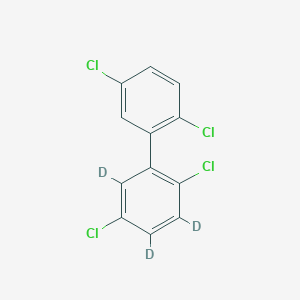
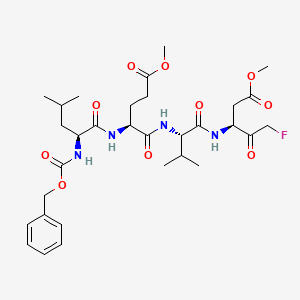
![N-[2-cyano-3-(2,3-dihydroimidazo[1,2-c]quinazolin-9-yloxy)phenyl]propane-1-sulfonamide](/img/structure/B12395849.png)
![(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3R)-3-[(2S,3R,4R,5R,6R)-3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[2-[[2-[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-3-hydroxy-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]butanoyl]amino]butanoyl]amino]acetyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]butanoyl]amino]-6-aminohexanoyl]amino]-6-aminohexanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid](/img/structure/B12395851.png)

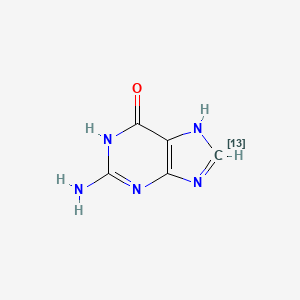

![[5-[[(2S)-4-carboxy-1-[[(2S)-4-carboxy-1-[[4-[[(2S)-1-[[(5S)-5-carboxy-5-[[(1S)-1,3-dicarboxypropyl]carbamoylamino]pentyl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]carbamoyl]phenyl]methylamino]-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]carbamoyl]pyridin-2-yl]-trimethylazanium;2,2,2-trifluoroacetate](/img/structure/B12395898.png)

